(E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
CAS No.: 1421588-22-8
Cat. No.: VC6778156
Molecular Formula: C22H32N2O5S
Molecular Weight: 436.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421588-22-8 |
|---|---|
| Molecular Formula | C22H32N2O5S |
| Molecular Weight | 436.57 |
| IUPAC Name | (E)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C22H32N2O5S/c1-26-19-13-17(14-20(27-2)22(19)28-3)5-6-21(25)24-7-4-12-30-16-18(24)15-23-8-10-29-11-9-23/h5-6,13-14,18H,4,7-12,15-16H2,1-3H3/b6-5+ |
| Standard InChI Key | KNWKLEACNLUAOQ-AATRIKPKSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCSCC2CN3CCOCC3 |
Introduction
Chemical Identity and Basic Properties
The compound (E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic molecule characterized by a unique combination of heterocyclic and aromatic moieties. Its fundamental properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 1421588-22-8 |
| Molecular Formula | C<sub>22</sub>H<sub>32</sub>N<sub>2</sub>O<sub>5</sub>S |
| Molecular Weight | 436.6 g/mol |
| SMILES Notation | COc1cc(C=CC(=O)N2CCCSCC2CN2CCOCC2)cc(OC)c1OC |
The molecule integrates a 1,4-thiazepane ring (a seven-membered ring containing sulfur and nitrogen), a morpholinomethyl substituent, and a 3,4,5-trimethoxyphenyl group connected via an α,β-unsaturated ketone (prop-2-en-1-one) backbone . The (E)-configuration of the double bond in the enone moiety is critical for its stereochemical stability and potential interactions with biological targets .
Structural and Stereochemical Analysis
Core Structural Components
The molecule can be divided into three key regions:
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1,4-Thiazepane Ring: A saturated seven-membered ring with sulfur at position 1 and nitrogen at position 4. The thiazepane scaffold is known for its conformational flexibility, which may enhance binding to diverse enzyme active sites .
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Morpholinomethyl Substituent: A morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) attached via a methylene group to the thiazepane. Morpholine derivatives are frequently employed in drug design to improve aqueous solubility and pharmacokinetic profiles .
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3,4,5-Trimethoxyphenyl Group: A trisubstituted aromatic ring with methoxy groups at positions 3, 4, and 5. This moiety is structurally analogous to colchicine and combretastatin derivatives, which are known for their antitubulin and anticancer activities .
Stereochemical Considerations
The (E)-configuration of the α,β-unsaturated ketone ensures that the trimethoxyphenyl and thiazepane groups are on opposite sides of the double bond. This geometry influences molecular planarity and may facilitate π-π stacking interactions with aromatic residues in target proteins . Computational modeling suggests that the (E)-isomer exhibits lower steric hindrance compared to the (Z)-form, potentially enhancing bioavailability .
Synthesis and Derivative Development
Structural Analogues and Modifications
Search results highlight related compounds, such as (3-(morpholinomethyl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone (CAS: 1421463-43-5), which replaces the trimethoxyphenyl group with a pyrazine ring . Such modifications alter electronic properties and binding affinities, underscoring the versatility of the thiazepane-morpholine scaffold in medicinal chemistry .
Physicochemical and Pharmacokinetic Profiling
Predicted Physicochemical Properties
| Property | Predicted Value |
|---|---|
| LogP (Partition Coeff) | ~3.2 (moderate lipophilicity) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 85 Ų |
The morpholine and thiazepane rings contribute to a balanced lipophilicity profile, suggesting adequate membrane permeability. The absence of hydrogen bond donors may limit solubility in aqueous media, necessitating formulation strategies for in vivo applications .
Metabolic Stability
The trimethoxyphenyl group is susceptible to oxidative demethylation by cytochrome P450 enzymes, while the morpholine ring may undergo ring-opening reactions. These potential metabolic pathways highlight the need for stability studies in future research .
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